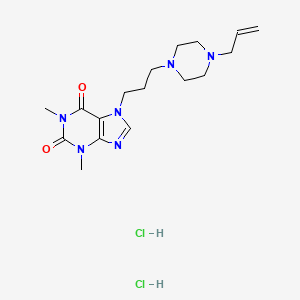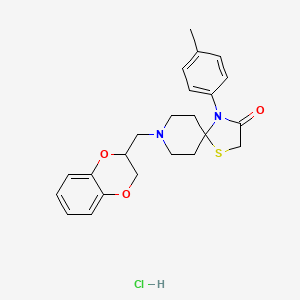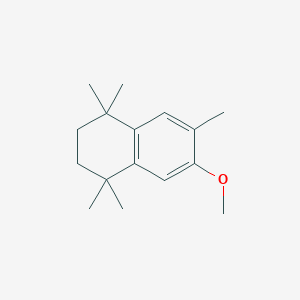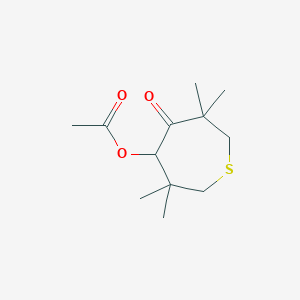![molecular formula C20H22N2O2 B14703768 Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl- CAS No. 24628-59-9](/img/structure/B14703768.png)
Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[2H-furo[3,2-b]indole-2,2’-indolin]-3’-ol, 3,3a,4,8b-tetrahydro-3’,3a,8b-trimethyl- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2H-furo[3,2-b]indole-2,2’-indolin]-3’-ol, 3,3a,4,8b-tetrahydro-3’,3a,8b-trimethyl- typically involves multi-step reactions. One common method includes the reaction of isatin hydrazone with N-substituted pyrroloquinoxalinetriones. This reaction is carried out in anhydrous acetonitrile at elevated temperatures (around 83°C) for several hours . The process involves the oxidation of isatin hydrazone to diazooxindole, which then undergoes a formal [4+1] cycloaddition reaction to form the spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[2H-furo[3,2-b]indole-2,2’-indolin]-3’-ol, 3,3a,4,8b-tetrahydro-3’,3a,8b-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the spiro structure.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxindole derivatives, while reduction could produce spiro-indoline derivatives.
Wissenschaftliche Forschungsanwendungen
Spiro[2H-furo[3,2-b]indole-2,2’-indolin]-3’-ol, 3,3a,4,8b-trimethyl- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It is used in studies to understand the interactions between spiro compounds and biological targets, which can lead to the discovery of new therapeutic agents.
Industrial Applications: Although less common, the compound’s properties may be explored for use in materials science and other industrial applications.
Wirkmechanismus
The mechanism by which Spiro[2H-furo[3,2-b]indole-2,2’-indolin]-3’-ol, 3,3a,4,8b-trimethyl- exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The spiro structure allows the compound to fit into unique binding sites, potentially leading to inhibition or activation of these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2H-1-benzopyran-2,2’-[2H]indole], 1’,3’-dihydro-1’,3’,3’-trimethyl-6-nitro-: This compound shares a similar spiro structure but differs in its functional groups and biological activities.
Spiro[indoline-3,2’-quinazoline]-2,4’(3’H)-dione: Another spiro compound with applications in medicinal chemistry, known for its bioactivity against cancer cells.
Uniqueness
The uniqueness of Spiro[2H-furo[3,2-b]indole-2,2’-indolin]-3’-ol, 3,3a,4,8b-trimethyl- lies in its specific spiro linkage and the presence of multiple functional groups that can be modified for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development make it a valuable compound for further research.
Eigenschaften
CAS-Nummer |
24628-59-9 |
|---|---|
Molekularformel |
C20H22N2O2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
3,3'a,8'b-trimethylspiro[1H-indole-2,2'-3,4-dihydrofuro[3,2-b]indole]-3-ol |
InChI |
InChI=1S/C20H22N2O2/c1-17-12-20(18(2,23)13-8-4-6-10-15(13)22-20)24-19(17,3)14-9-5-7-11-16(14)21-17/h4-11,21-23H,12H2,1-3H3 |
InChI-Schlüssel |
RTQHPAOPTVJQGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC3(C(C4=CC=CC=C4N3)(C)O)OC1(C5=CC=CC=C5N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



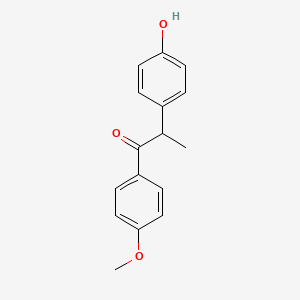
![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)
![Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate](/img/structure/B14703707.png)

![2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14703712.png)
